(4-Methylpentan-2-yl)(2-phenylethyl)amine

Catalog No.
S13974355
CAS No.
M.F
C14H23N
M. Wt
205.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methylpentan-2-yl)(2-phenylethyl)amine

Product Name

(4-Methylpentan-2-yl)(2-phenylethyl)amine

IUPAC Name

4-methyl-N-(2-phenylethyl)pentan-2-amine

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

InChI

InChI=1S/C14H23N/c1-12(2)11-13(3)15-10-9-14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3

InChI Key

MGUKHXYAZBXCCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCCC1=CC=CC=C1

The compound (4-Methylpentan-2-yl)(2-phenylethyl)amine, also known as 1-amino-4-methylpentan-2-yl-1-phenylethylamine, has the molecular formula C14H24N2C_{14}H_{24}N_{2} and a molecular weight of approximately 220.36 g/mol. Its structure features a branched alkyl chain and an aromatic ring, contributing to its unique chemical properties. The compound is classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. It appears as a liquid at room temperature, with specific safety data currently unavailable, indicating a need for caution in handling .

Typical of amines. Key reactions include:

  • Alkylation: The amine can undergo alkylation reactions where it acts as a nucleophile, attacking electrophiles to form new carbon-nitrogen bonds.
  • Acylation: This process involves the reaction of the amine with acyl chlorides or anhydrides to form amides, which can be useful in synthesizing more complex molecules.
  • Reduction: The compound can be reduced to form primary amines or other derivatives, depending on the reducing agent used.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry.

Synthesis of (4-Methylpentan-2-yl)(2-phenylethyl)amine can be achieved through several methods:

  • Alkylation of Amines: Starting from 4-methylpentan-2-amine, it can be reacted with 2-bromoethylbenzene under suitable conditions (e.g., base catalysis) to yield the desired product.
  • Reductive Amination: This method involves the reaction of ketones or aldehydes with amines in the presence of reducing agents, allowing for the formation of secondary amines.
  • Multi-step Synthesis: A more complex approach may involve multiple steps starting from simpler precursors, utilizing various functional group transformations.

These methods provide flexibility in synthesizing the compound while allowing for modifications that could enhance its properties.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

205.183049738 g/mol

Monoisotopic Mass

205.183049738 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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